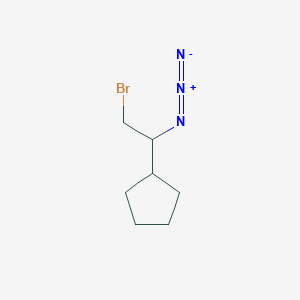

(1-Azido-2-bromoethyl)cyclopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Azido-2-bromoethyl)cyclopentane is a chemical compound that belongs to the class of azido-bromoalkanes. This compound has gained significant attention in recent years due to its potential applications in various scientific research fields.

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

(1-Azido-2-bromoethyl)cyclopentane is a valuable intermediate in the synthesis of various heterocyclic compounds. The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form 1,2,3-triazoles . These heterocycles are important in medicinal chemistry for their potential biological activities, including antimicrobial and anticancer properties.

Click Chemistry

The azide group in (1-Azido-2-bromoethyl)cyclopentane makes it a prime candidate for click chemistry applications. Click chemistry involves the rapid and reliable joining of small units to form larger molecules. This compound can react with alkynes to form stable triazole linkages, which are useful in drug development, bioconjugation, and material science .

Photochemical Reactions

(1-Azido-2-bromoethyl)cyclopentane can be used in photochemical reactions due to the photoreactivity of the azide group. Upon exposure to UV light, azides can generate nitrenes, which are highly reactive intermediates. These nitrenes can insert into C-H bonds or react with other functional groups, making this compound useful in the synthesis of complex organic molecules .

Polymer Chemistry

In polymer chemistry, (1-Azido-2-bromoethyl)cyclopentane can be used to introduce azide functionalities into polymer chains. This allows for subsequent modifications through click chemistry, enabling the creation of functionalized polymers with tailored properties. Such polymers have applications in drug delivery, coatings, and nanotechnology .

Bioconjugation

The azide group in (1-Azido-2-bromoethyl)cyclopentane is highly reactive and can be used for bioconjugation. This involves attaching biomolecules, such as proteins or nucleic acids, to other molecules or surfaces. This application is crucial in the development of biosensors, diagnostic tools, and targeted drug delivery systems .

Material Science

In material science, (1-Azido-2-bromoethyl)cyclopentane can be used to modify surfaces and create new materials with unique properties. The azide group can react with various substrates to form covalent bonds, enabling the functionalization of surfaces for applications in electronics, catalysis, and coatings .

Propiedades

IUPAC Name |

(1-azido-2-bromoethyl)cyclopentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3/c8-5-7(10-11-9)6-3-1-2-4-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJHUJNRRICOFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CBr)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2661700.png)

![1-(2-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2661701.png)

![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661702.png)

![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)

![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)

![N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661717.png)